6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride
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Overview
Description
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride is a compound that features a piperidine ring and a pyridazine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridazine is a six-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride typically involves the formation of the piperidine and pyridazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized via hydrogenation or cyclization reactions, while the pyridazine ring can be formed through cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous-flow synthesis techniques can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride is unique due to its specific combination of piperidine and pyridazine rings. This structural feature may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H16Cl2N4 |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
6-piperidin-4-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7;;/h1-2,7,11H,3-6H2,(H2,10,13);2*1H |
InChI Key |
YWTNJSAEOGZMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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